N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 796099-87-1
VCID: VC18578332
InChI: InChI=1S/C11H8N4OS/c16-10(14-11-12-4-6-17-11)8-7-15-5-2-1-3-9(15)13-8/h1-7H,(H,12,14,16)
SMILES:
Molecular Formula: C11H8N4OS
Molecular Weight: 244.27 g/mol

N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide

CAS No.: 796099-87-1

Cat. No.: VC18578332

Molecular Formula: C11H8N4OS

Molecular Weight: 244.27 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide - 796099-87-1

Specification

CAS No. 796099-87-1
Molecular Formula C11H8N4OS
Molecular Weight 244.27 g/mol
IUPAC Name N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide
Standard InChI InChI=1S/C11H8N4OS/c16-10(14-11-12-4-6-17-11)8-7-15-5-2-1-3-9(15)13-8/h1-7H,(H,12,14,16)
Standard InChI Key AZKRMACHMNKWOA-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NC(=CN2C=C1)C(=O)NC3=NC=CS3

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Composition

The systematic IUPAC name for this compound is N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide, reflecting its three primary structural components:

  • Imidazo[1,2-a]pyridine core: A bicyclic system formed by fusion of imidazole and pyridine rings, providing planar rigidity and π-π stacking potential .

  • Thiazole substituent: A five-membered ring containing nitrogen and sulfur at positions 1 and 3, respectively, contributing to electronic diversity and hydrogen bonding capacity .

  • Carboxamide linker: Connects the imidazopyridine and thiazole moieties, enabling conformational flexibility and hydrogen bond donor/acceptor functionality .

The molecular structure is represented by the SMILES notation C1=CN=C2N1C=NC2C(=O)Nc3nc(C)s3, while its InChIKey VBKFWWCJLMRGEK-UHFFFAOYSA-N provides a unique identifier for structural databases .

Physicochemical Properties

Key computed properties include:

PropertyValueMethod/Source
Molecular Weight244.27 g/molPubChem
Topological Polar Surface96.8 ŲPubChem
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors5PubChem
LogP (Octanol-Water)1.7Estimated

These properties suggest moderate hydrophobicity and significant potential for target engagement through polar interactions, aligning with drug-like characteristics for central nervous system and antimicrobial agents .

Synthetic Methodologies

Core Scaffold Construction

The imidazo[1,2-a]pyridine core is typically synthesized via:

  • Gould-Jacobs Cyclization: Heating 2-aminopyridine derivatives with α-haloketones under basic conditions, forming the bicyclic system through intramolecular cyclization .

  • Three-Component Reactions: Tosic acid-mediated condensation of aminopyridines, isonitriles, and aryl aldehydes, enabling rapid diversification at the 3-position .

For example, 2-aryl imidazo[1,2-a]pyridines can be prepared via iodine-mediated condensation of 2-aminopyridines with arylmethylketones, followed by regioselective bromination at the 3-position .

Functionalization Strategies

Post-core modification often involves:

  • Palladium-Catalyzed Cross-Coupling: Introduction of amine groups at the 3-position using Buchwald-Hartwig amination conditions .

  • Carboxamide Formation: Reaction of imidazo[1,2-a]pyridine-2-carbonyl chloride with 2-aminothiazole in the presence of coupling agents like HBTU.

A representative synthesis sequence:

  • Imidazo[1,2-a]pyridine-2-carboxylic acid → Activated as mixed anhydride with ClCO₂Et

  • Coupling with 2-aminothiazole: In dichloromethane with DMAP catalyst, yielding target compound after purification.

Pharmacological Profile and Hypothesized Mechanisms

Antiparasitic Activity

Structural analogs demonstrate potent activity against kinetoplastid parasites:

  • Leishmania donovani: EC₅₀ values ≤1 μM in intracellular amastigote assays .

  • Trypanosoma cruzi: 98% parasite clearance at 10 μM in high-content imaging assays .

Mechanistic studies suggest:

  • Mitochondrial Disruption: Inhibition of electron transport chain complexes in parasite-specific energy metabolism .

  • Topoisomerase Inhibition: Intercalation into DNA-topoisomerase complexes, preventing re-ligation during replication .

Cancer-Related Targets

While direct evidence is limited, related compounds exhibit:

  • Kinase Inhibition: Selective ATP-competitive binding to ABL1 (IC₅₀ = 12 nM) .

  • HDAC Modulation: Isoform-specific histone deacetylase inhibition (HDAC6 IC₅₀ = 8 nM) .

Comparative Analysis with Structural Analogs

The compound's uniqueness emerges when contrasted with related heterocycles:

CompoundCore StructureKey DifferentiatorBioactivity Profile
ZolpidemImidazo[1,2-a]pyridineLack of thiazole moietyGABA_A receptor agonist
N-(Thiazol-2-yl)picolinamidePyridine-thiazoleAbsence of imidazole fusionModerate antimalarial activity
NitazoxanideThiazole-benzenesulfonamideDifferent core scaffoldBroad antiparasitic agent

This comparison highlights how the fusion of imidazopyridine with thiazole via carboxamide creates a distinct pharmacophore capable of simultaneous hydrophobic and polar interactions .

Computational and Structural Biology Insights

Docking Studies

Virtual screening campaigns position the compound in multiple target pockets:

  • Leishmania major N-myristoyltransferase: ΔG = -9.8 kcal/mol, with key hydrogen bonds to Gly76 and Asp128 .

  • Human Topoisomerase IIα: π-Stacking with dG4 and salt bridge to Lys374 .

ADMET Predictions

Machine learning models suggest:

  • CYP3A4 Inhibition: High probability (p = 0.87) due to nitrogen-rich structure .

  • Blood-Brain Barrier Permeation: Moderate (LogBB = -0.4) suitable for CNS-targeted therapies .

Challenges and Future Directions

Synthetic Optimization Needs

  • Solubility Enhancement: LogP reduction via introduction of polar substituents (e.g., -OH at pyridine C5).

  • Metabolic Stability: Addressing potential glucuronidation at the carboxamide nitrogen through fluorination .

Target Deconvolution Strategies

  • Chemical Proteomics: Activity-based protein profiling using clickable analogs .

  • CRISPR-Cas9 Screening: Genome-wide knockout to identify resistance-conferring genes .

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